2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Overview
Description
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde is a useful research compound. Its molecular formula is C20H23BO4 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the borylation of alkylbenzenes, which is a key step in various organic synthesis processes . The resulting pinacol benzyl boronate can further undergo reactions such as coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The compound’s physical properties such as its density (1075 g/cm³) and boiling point (286547ºC at 760 mmHg) suggest that it may have low volatility and could be distributed in the body through the bloodstream .
Result of Action
The compound’s ability to form pinacol benzyl boronate through borylation suggests that it could potentially modify the chemical structure of its targets, leading to changes in their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound’s borylation reaction requires the presence of a palladium catalyst . Additionally, the compound is stable under inert atmosphere and should be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in borylation reactions, which are essential for the synthesis of complex organic molecules. It interacts with enzymes such as palladium catalysts, facilitating the formation of pinacol benzyl boronate . Additionally, it can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with cell signaling pathways can lead to changes in cell proliferation and differentiation, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, its interaction with palladium catalysts facilitates borylation reactions, which are crucial for the synthesis of complex organic molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can influence metabolic flux and alter the levels of specific metabolites within cells . Its role in borylation and hydroboration reactions further underscores its importance in metabolic pathways, as these reactions are essential for the synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYUTUPOLUMDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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